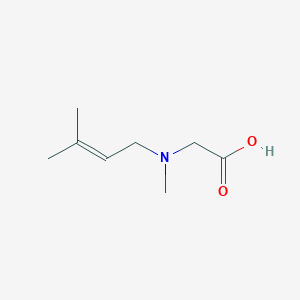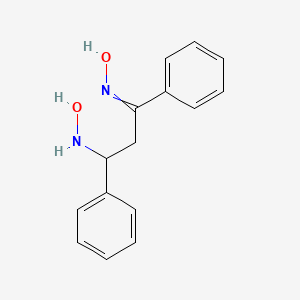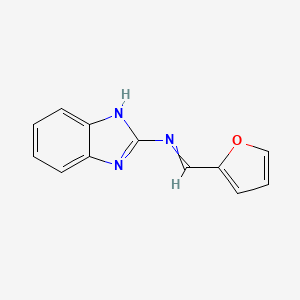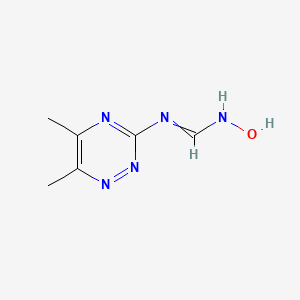
Molybdenum--platinum (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum–platinum (1/3) is a compound consisting of one part molybdenum and three parts platinum. This compound is part of the broader family of molybdenum-platinum alloys, which are known for their unique properties, including high melting points, excellent corrosion resistance, and significant catalytic activity. These properties make molybdenum–platinum (1/3) a valuable material in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum–platinum (1/3) typically involves high-temperature methods due to the high melting points of both molybdenum and platinum. One common method is the co-reduction of molybdenum and platinum salts in a hydrogen atmosphere at elevated temperatures. This process involves the reduction of molybdenum trioxide and platinum chloride in a hydrogen stream, resulting in the formation of the molybdenum–platinum alloy.
Industrial Production Methods
In industrial settings, the production of molybdenum–platinum (1/3) often involves powder metallurgy techniques. This includes the mixing of molybdenum and platinum powders, followed by compaction and sintering at high temperatures. The sintering process ensures the formation of a homogeneous alloy with the desired composition and properties.
Análisis De Reacciones Químicas
Types of Reactions
Molybdenum–platinum (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Molybdenum–platinum (1/3) can be oxidized in the presence of oxygen at high temperatures, forming molybdenum trioxide and platinum oxide.
Reduction: The compound can be reduced using hydrogen gas at elevated temperatures, reverting to its metallic form.
Substitution: In certain conditions, molybdenum–platinum (1/3) can undergo substitution reactions with halogens, forming molybdenum halides and platinum halides.
Major Products
The major products of these reactions include molybdenum trioxide, platinum oxide, molybdenum halides, and platinum halides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Molybdenum–platinum (1/3) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a component in biosensors.
Medicine: Molybdenum–platinum (1/3) is explored for its potential use in anticancer therapies, leveraging its ability to interact with biological molecules.
Industry: The compound is used in high-temperature applications, such as in the production of high-strength alloys and as a component in catalytic converters.
Mecanismo De Acción
The mechanism of action of molybdenum–platinum (1/3) in catalytic applications involves the activation of reactant molecules on the surface of the alloy. The unique electronic properties of the molybdenum and platinum atoms facilitate the adsorption and activation of reactants, leading to enhanced reaction rates. In biological systems, the compound can interact with enzymes and other biomolecules, potentially altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Molybdenum disulfide (MoS2): Known for its lubricating properties and use in electronics.
Platinum-rhodium alloys: Used in high-temperature applications and as catalysts in the chemical industry.
Tungsten-platinum alloys: Similar to molybdenum–platinum alloys, these are used in high-strength applications and as catalysts.
Uniqueness
Molybdenum–platinum (1/3) stands out due to its specific ratio of molybdenum to platinum, which imparts unique catalytic properties and high-temperature stability. This makes it particularly valuable in applications requiring both high strength and catalytic activity.
Propiedades
Número CAS |
60862-48-8 |
|---|---|
Fórmula molecular |
MoPt3 |
Peso molecular |
681.2 g/mol |
Nombre IUPAC |
molybdenum;platinum |
InChI |
InChI=1S/Mo.3Pt |
Clave InChI |
VCCBRZDHSCYNFV-UHFFFAOYSA-N |
SMILES canónico |
[Mo].[Pt].[Pt].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14599659.png)
![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)


![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)
![4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14599689.png)







![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)
